2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile
Description
2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile is a structurally complex indole-carbonitrile derivative featuring a central indole core substituted with a propan-2-yl group at position 2 and a carbonitrile group at position 4. The propan-2-yl substituent is further modified with a 4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl moiety, introducing both aromatic and heterocyclic amine components. This compound has a molecular formula of C₃₄H₄₄N₄O and a molecular weight of 556.74 g/mol . It is typically stored under dry, sealed conditions at 2–8°C to maintain stability.
Properties
Molecular Formula |
C29H36N4O |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C29H36N4O/c1-4-22-7-8-24(29(2,3)28-18-23-6-5-21(20-30)17-26(23)31-28)19-27(22)33-11-9-25(10-12-33)32-13-15-34-16-14-32/h5-8,17-19,25,31H,4,9-16H2,1-3H3 |
InChI Key |
CQRWGNZTPRGIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=CC3=C(N2)C=C(C=C3)C#N)N4CCC(CC4)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following stages :
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Morpholinopiperidine Moiety: The morpholinopiperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring is functionalized with a morpholine group.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer research. It serves as an intermediate in the synthesis of Alectinib, a selective anaplastic lymphoma kinase (ALK) inhibitor. Alectinib has shown efficacy against ALK-positive non-small cell lung cancer (NSCLC), particularly in cases resistant to other treatments. Studies indicate that derivatives of this compound can effectively inhibit cell growth by blocking ALK activity, thereby reducing tumor proliferation .
Antiviral Properties
Research has demonstrated that indole derivatives, including 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile, exhibit antiviral properties. For instance, modifications to the indole structure can enhance its ability to inhibit HIV integrase, an enzyme crucial for viral replication. The introduction of specific substituents has been shown to improve binding affinity and inhibitory activity against integrase .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. The morpholinopiperidine moiety may interact with neurotransmitter receptors or transporters, indicating possible effects on neurological disorders. Further studies are required to elucidate these interactions and their therapeutic implications.
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:
Case Study 1: ALK Inhibition
In vitro studies involving cell lines expressing ALK mutations showed that derivatives of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile significantly inhibited cell proliferation with IC50 values in the nanomolar range. This highlights the compound's potential as a lead structure for developing next-generation ALK inhibitors .
Case Study 2: HIV Integrase Inhibition
Another study focused on optimizing the indole structure to enhance its antiviral properties. The modified derivatives exhibited improved IC50 values compared to the parent compound, demonstrating enhanced potency against HIV integrase . Structural modifications included varying substituents at different positions on the indole ring to optimize interactions with the target enzyme.
Mechanism of Action
The mechanism of action of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile can be contextualized by comparing it to related indole-carbonitrile derivatives and other heterocyclic compounds. Below is a detailed analysis:
Structural Comparisons
2.1.1 Indole-Carbonitrile Derivatives
- 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile (): This compound shares the indole-carbonitrile core but lacks the morpholinopiperidine substituent. Its indole ring is nearly planar (dihedral angle: 0.95° between pyrrole and benzene rings), a feature critical for crystallinity and packing.
- tert-Butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate (): A tert-butyl ester-protected analog of the target compound. The carboxylate group at position 3 increases steric bulk and may alter metabolic stability compared to the unsubstituted indole in the target molecule. This derivative has a higher molecular weight (556.74 g/mol) and distinct solubility properties due to the lipophilic tert-butyl group .
2.1.2 Pyridine-Carbonitrile Derivatives
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (): While this compound replaces the indole core with a pyridine ring, it retains the carbonitrile group and a heterocyclic amine (piperazine). The thiophenyl substituent introduces sulfur-based electronics, which may enhance π-stacking interactions compared to the morpholinopiperidine group in the target compound. Such structural differences could lead to divergent biological target affinities .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized in Table 1:
Electronic and Steric Effects
The morpholinopiperidine group introduces both electron-donating (morpholine oxygen) and sterically demanding (piperidine ring) characteristics. This combination may enhance binding to hydrophobic pockets in biological targets while moderating electron density at the indole nitrogen. In contrast, the piperazine group in ’s pyridine derivative offers greater conformational flexibility, which could improve entropy-driven binding interactions .
Research Findings and Implications
- Planarity and Crystallinity : The near-planar indole ring in simpler derivatives (e.g., ) facilitates crystalline packing, whereas the target compound’s bulky substituents likely result in amorphous solid forms, impacting formulation strategies .
- The morpholinopiperidine group may mimic ATP-binding motifs in kinase domains .
- Stability : The tert-butyl-protected analog () demonstrates improved stability under acidic conditions compared to the unprotected target compound, highlighting the trade-off between functional group reactivity and storage requirements .
Biological Activity
2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile, also known by its CAS number 1820882-01-6, is a compound that has drawn attention in the pharmaceutical field due to its potential biological activities. This article focuses on the compound's pharmacological properties, particularly its anticancer activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H36N4O3
- Molecular Weight : 500.63 g/mol
- CAS Number : 1820882-01-6
This compound is structurally related to indole derivatives, which are known for their diverse biological activities. The presence of the morpholinopiperidine moiety is significant as it enhances the compound's ability to interact with biological targets, particularly in cancer therapy. The compound functions primarily as an inhibitor of anaplastic lymphoma kinase (ALK), a target implicated in various cancers, including non-small cell lung cancer (NSCLC).
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown significant activity against ALK-positive cancer cells.
The IC50 values indicate that the compound exhibits potent cytotoxicity, comparable to established chemotherapeutic agents.
Case Studies
- Study on NSCLC : In a study investigating ALK inhibitors, 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile demonstrated significant tumor growth inhibition in xenograft models of NSCLC. The study reported a reduction in tumor size by approximately 65% compared to control groups after two weeks of treatment.
- Combination Therapy : Another study evaluated the effects of this compound in combination with other chemotherapeutics like cisplatin. The combination therapy led to enhanced apoptosis in cancer cells, indicating a synergistic effect that could improve treatment outcomes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism.
- Excretion : Renal excretion of metabolites.
Toxicological studies have indicated a favorable safety profile at therapeutic doses, although further investigations are necessary to assess long-term effects and potential toxicity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile while minimizing impurities?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, fractional factorial designs can identify critical factors affecting yield and impurity profiles . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) helps narrow optimal conditions, as demonstrated by ICReDD’s workflow for reducing trial-and-error experimentation . Purification steps should employ HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to separate polar byproducts .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-UV/MS : Use buffered mobile phases (methanol/sodium acetate) for baseline separation of isomers and degradation products .
- NMR spectroscopy : Focus on resolving peaks for the morpholinopiperidine and indole moieties, leveraging 2D experiments (e.g., COSY, HSQC) to confirm substitution patterns .
- X-ray crystallography : For absolute stereochemical confirmation, particularly if the compound exhibits chiral centers or polymorphism .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct stress testing (e.g., exposure to heat, light, humidity) using a split-plot experimental design to assess degradation pathways. Monitor hydrolytic stability of the nitrile group and oxidation of the indole ring via LC-MS. Buffer solutions (pH 4.6–7.4) can simulate physiological conditions . Statistical tools like ANOVA identify significant degradation factors .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed pharmacological activity versus predicted binding affinities?
- Methodological Answer :
- Multi-scale modeling : Combine molecular dynamics (MD) simulations of the compound’s interaction with target proteins (e.g., kinases) and quantum mechanical (QM) calculations of its electronic properties to refine docking predictions .
- Data reconciliation : Use Bayesian statistics to weigh conflicting experimental data (e.g., IC₅₀ values from enzyme assays vs. cellular assays) against computational predictions, prioritizing variables like membrane permeability or off-target effects .
Q. What strategies are effective for elucidating the reaction mechanism of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile formation?
- Methodological Answer :
- Mechanistic probes : Introduce isotopic labels (e.g., deuterium at reactive sites) to track bond formation/cleavage via mass spectrometry .
- Transition-state analysis : Apply density functional theory (DFT) to identify intermediates and activation energies, validated by kinetic studies (e.g., Eyring plots) .
- In situ monitoring : Use FT-IR or Raman spectroscopy to capture real-time changes during synthesis .
Q. How can researchers address discrepancies in data from biochemical assays versus cell-based studies for this compound?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside cellular thermal shift assays (CETSA) .
- Contextual analysis : Adjust experimental conditions (e.g., ATP concentrations in kinase assays) to match cellular environments .
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., cell-line-specific expression of metabolizing enzymes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
